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Introduction
In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged

scaffold"—a molecular framework that consistently appears in successful drug candidates

across a multitude of therapeutic areas. The compound 1-Cyclohexanecarbonylpiperidin-4-
amine, also known by its IUPAC name (4-aminopiperidin-1-yl)(cyclohexyl)methanone, is a key

exemplar of this principle. It serves not as an end-product itself, but as a crucial synthetic

intermediate and a foundational building block for constructing more complex and potent

pharmacological agents.

This technical guide provides a comprehensive characterization of this molecule for

researchers, scientists, and drug development professionals. Moving beyond a simple data

sheet, this document explains the causality behind the analytical choices, provides field-proven

protocols, and contextualizes the compound's utility within the broader scope of drug discovery.

The methodologies described herein are designed as a self-validating system to ensure the

unambiguous identification, purity assessment, and confident application of this versatile

chemical entity.
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Section 1: Physicochemical and Structural
Properties
1-Cyclohexanecarbonylpiperidin-4-amine is a bifunctional molecule featuring a rigid

piperidine core. This core is substituted at the 1-position with a cyclohexanecarbonyl group,

forming a tertiary amide, and at the 4-position with a primary amine. This specific arrangement

of functional groups imparts a unique combination of structural rigidity, hydrogen bonding

capability (both donor and acceptor), and lipophilicity, making it an attractive starting point for

library synthesis.

Table 1: Core Compound Identifiers

Property Value Rationale & Significance

IUPAC Name
(4-aminopiperidin-1-yl)

(cyclohexyl)methanone

Unambiguously defines the

chemical structure according to

international standards.

Molecular Formula C₁₂H₂₂N₂O

Derived from the structure;

essential for mass

spectrometry and elemental

analysis.

Molecular Weight 226.32 g/mol

Calculated from the molecular

formula; a critical parameter for

all quantitative work.

Key Features
Piperidine Scaffold, Primary

Amine, Tertiary Amide

These features dictate the

molecule's reactivity, solubility,

and potential biological

interactions.

Hydrogen Bond Donors 1 (from -NH₂)

The primary amine is a key site

for interactions with biological

targets.

Hydrogen Bond Acceptors 2 (from C=O and piperidine N)

The carbonyl oxygen and

piperidine nitrogen can accept

hydrogen bonds.
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Section 2: Synthesis and Purification
The most direct and logical synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine involves

the N-acylation of a suitable 4-aminopiperidine precursor. The choice of starting material is

critical; using a protected version of the 4-amino group, such as 1-Boc-4-aminopiperidine,

prevents side reactions and allows for controlled, site-selective acylation at the piperidine

nitrogen. Following the acylation, a deprotection step yields the final product.

Step 1: N-Acylation Step 2: Deprotection

4-Aminopiperidine
(Boc-Protected)

Cyclohexanecarbonyl Chloride
+

Triethylamine (Base)

Acylation
(DCM Solvent)

Boc-Protected Intermediate Trifluoroacetic Acid (TFA)
or HCl

Acidic Cleavage
of Boc Group 1-Cyclohexanecarbonyl-

piperidin-4-amine

Click to download full resolution via product page

Caption: Synthetic workflow for 1-Cyclohexanecarbonylpiperidin-4-amine.

Protocol 2.1: Synthesis via N-Acylation of Boc-4-
aminopiperidine
This protocol describes a standard laboratory-scale synthesis.

Reaction Setup: To a solution of 1-Boc-4-aminopiperidine (1.0 eq) in dichloromethane (DCM,

approx. 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add

triethylamine (TEA, 1.5 eq). Cool the mixture to 0 °C in an ice bath.

Acylation: Add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the stirred solution over 15

minutes. The choice of an acyl chloride is deliberate; it is highly reactive and drives the

reaction to completion efficiently at low temperatures. The TEA is essential to neutralize the

HCl byproduct, preventing protonation of the starting amine.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the
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starting material is consumed.

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the

organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude Boc-protected intermediate.

Deprotection: Dissolve the crude intermediate in DCM (approx. 0.2 M). Add trifluoroacetic

acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours. The large excess of strong

acid ensures complete and rapid cleavage of the acid-labile Boc protecting group.

Isolation and Purification: Concentrate the reaction mixture under reduced pressure.

Redissolve the residue in DCM and wash with 1M NaOH solution to neutralize excess acid

and deprotonate the product's amine. Dry the organic layer over sodium sulfate, filter, and

concentrate. Purify the crude product via flash column chromatography (silica gel, using a

gradient of methanol in DCM) to afford the pure 1-Cyclohexanecarbonylpiperidin-4-amine.

Section 3: Analytical Characterization Workflow
A single analytical technique is insufficient for the unambiguous characterization of a novel or

synthesized compound. A multi-faceted approach is required, where each technique provides

orthogonal and confirmatory data. This workflow ensures both structural verification and purity

assessment.
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Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry. It provides detailed

information about the carbon-hydrogen framework of the molecule.

Rationale: ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR confirms

the carbon backbone. The distinct chemical environments of the cyclohexyl and piperidine

rings, particularly the axial and equatorial protons, provide a unique fingerprint for the molecule.

[1][2]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
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Assignment
Predicted ¹H Shift
(ppm)

Predicted ¹³C Shift
(ppm)

Notes

Amide C=O - ~175

Characteristic

deshielded carbonyl

carbon.

Piperidine C4-H ~2.7-2.9 ~50
Proton adjacent to the

primary amine.

Piperidine C2/C6-H

(axial/eq)

~3.0-3.2 (ax), ~4.5-4.7

(eq)
~45

Diastereotopic protons

adjacent to the amide

nitrogen, often

showing complex

splitting.

Piperidine C3/C5-H

(axial/eq)

~1.3-1.5 (ax), ~1.9-2.1

(eq)
~30

Typical aliphatic

piperidine signals.

Amine -NH₂ ~1.5-2.5 (broad) -
Broad, exchangeable

signal.

Cyclohexyl C1-H ~2.2-2.4 ~43
Proton alpha to the

carbonyl group.

Cyclohexyl -CH₂- ~1.1-1.9 ~25-30

Overlapping multiplets

for the remaining

cyclohexyl protons.

Protocol 3.1.1: NMR Sample Preparation and Analysis
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated

chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.

Data Processing: Process the spectra using appropriate software. Reference the ¹H

spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at

77.16 ppm.
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Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound and offers structural clues through its

fragmentation pattern.

Rationale: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (like TOF

or Orbitrap) can confirm the molecular formula with high accuracy. The fragmentation pattern

helps to verify the connectivity of the piperidine and cyclohexyl moieties.[1][3]

Table 3: Predicted ESI-MS Fragmentation

m/z Value Ion Interpretation

227.1808 [M+H]⁺
Protonated molecular ion;

confirms the molecular weight.

111.0862 [C₇H₁₁O]⁺

Cyclohexanecarbonyl cation,

resulting from cleavage of the

amide bond.

99.1022 [C₅H₁₁N₂]⁺

4-aminopiperidine fragment

after loss of the

cyclohexanecarbonyl group.

Protocol 3.2.1: LC-MS Analysis
System: Utilize an HPLC system coupled to a triple quadrupole or TOF mass spectrometer

with an ESI source.[4]

Chromatography: Inject a ~1 mg/mL solution onto a C18 reverse-phase column (e.g., 2.1 x

50 mm, 1.8 µm). Elute with a gradient of mobile phase A (water + 0.1% formic acid) and

mobile phase B (acetonitrile + 0.1% formic acid). Formic acid is used to ensure efficient

protonation of the analyte for positive ion mode detection.

MS Detection: Operate the mass spectrometer in positive ion ESI mode, scanning a mass

range of m/z 50-500. For structural confirmation, perform tandem MS (MS/MS) on the parent

ion (m/z 227.2) to observe the characteristic fragments.
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Purity Determination by High-Performance Liquid
Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of small organic molecules.

Rationale: A well-developed HPLC method can separate the target compound from starting

materials, byproducts, and other impurities. UV detection is suitable due to the presence of the

amide chromophore.

Protocol 3.3.1: Reverse-Phase HPLC for Purity Analysis
System: Standard HPLC system with a UV-Vis detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with

0.1% TFA or formic acid as a modifier). A typical starting condition would be 30:70

acetonitrile:water.

Detection: Monitor the elution at 210 nm, where the amide bond exhibits absorbance.

Analysis: Integrate the peak area of the main product and any impurities. Purity is expressed

as the percentage of the main peak area relative to the total area of all peaks. A purity level

of >95% is generally required for use in subsequent research applications.

Section 4: Applications in Research and Drug
Development
The true value of 1-Cyclohexanecarbonylpiperidin-4-amine lies in its role as a versatile

chemical scaffold. The primary amine at the 4-position is a nucleophilic handle that allows for a

vast array of chemical modifications through reactions like reductive amination, acylation,

sulfonylation, and urea/thiourea formation. This facilitates the rapid generation of diverse

compound libraries for high-throughput screening.[5]

Derivatives of the 4-aminopiperidine core have demonstrated significant biological activity in

numerous areas:
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Antifungal Agents: N-alkylated 4-aminopiperidines have shown remarkable activity against

clinically relevant fungal isolates by inhibiting ergosterol biosynthesis.[2]

DPP-4 Inhibitors: The piperidine scaffold is integral to the design of inhibitors for dipeptidyl

peptidase-4 (DPP-4), a target for type 2 diabetes treatment.[6]

FXR Agonists: Piperidine derivatives have been developed as potent and selective farnesoid

X receptor (FXR) partial agonists for treating metabolic disorders.[7]

Antimicrobial and Anti-inflammatory Agents: The piperidin-4-one precursor to this scaffold is

used to synthesize compounds with antioxidant and anti-inflammatory properties.[8][9][10]

The cyclohexanecarbonyl group on the piperidine nitrogen serves to add lipophilicity and a

specific steric profile, which can be crucial for optimizing a compound's fit within a target's

binding pocket and improving its pharmacokinetic properties.

Section 5: Safety and Handling
While specific toxicity data for this compound is not widely available, its structure suggests that

standard precautions for handling organic amines and amides should be followed. Related

compounds are classified as irritants and may cause skin and serious eye damage.[11]

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust

or vapors and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion
1-Cyclohexanecarbonylpiperidin-4-amine is more than a simple chemical; it is a strategic

tool for the medicinal chemist. Its well-defined structure, accessible synthesis, and versatile

reactivity make it an invaluable starting point for the discovery of novel therapeutics. The

comprehensive characterization workflow detailed in this guide—combining NMR, MS, and

HPLC—provides the necessary framework for researchers to confidently verify the identity and
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purity of this compound, ensuring the integrity and reproducibility of their downstream

applications in the pursuit of new medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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